

A Comprehensive Technical Guide to 1,2,3,6,7,8-Hexahydrypyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3,6,7,8-Hexahydrypyrene

Cat. No.: B104253

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1,2,3,6,7,8-hexahydrypyrene**, a partially hydrogenated polycyclic aromatic hydrocarbon. It details the compound's chemical and physical properties, experimental protocols for its synthesis and analysis, and its significance as a chemical intermediate. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or have an interest in pyrene derivatives and related compounds.

Chemical and Physical Properties

1,2,3,6,7,8-Hexahydrypyrene, with the CAS Registry Number 1732-13-4, is a white to off-white crystalline solid.^{[1][2]} It is a derivative of pyrene in which two of the four aromatic rings have been selectively hydrogenated. This structural modification significantly alters its chemical reactivity compared to the parent pyrene molecule.^[3]

General Properties

Property	Value	Reference
CAS Number	1732-13-4	[4][5][6][7]
Molecular Formula	C ₁₆ H ₁₆	[2][3][4][5][7][8]
Molecular Weight	208.30 g/mol	[3][4][5][7][8]
Appearance	White to Almost white powder to crystal	[2]
Purity	>98.0% (GC)	

Physical Properties

Property	Value	Reference
Melting Point	130-134 °C	[1][2][6]
Boiling Point	282.51°C (rough estimate)	[1]
Density	1.0102 (estimate)	[1]
Water Solubility	229.1 ug/L (4 °C)	[1]
Solubility	Chloroform (Slightly), DMSO (Slightly)	[1]
Refractive Index	1.5000 (estimate)	[1]

Experimental Protocols

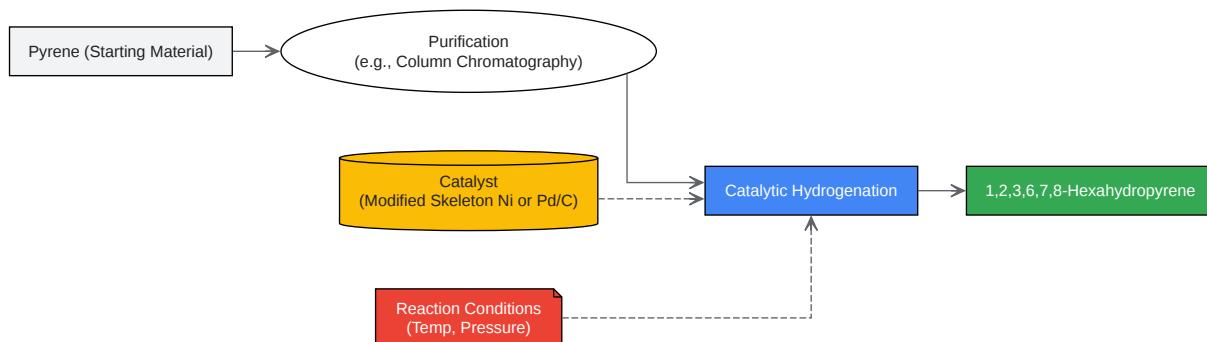
Synthesis of 1,2,3,6,7,8-Hexahydropyrene

The primary method for synthesizing **1,2,3,6,7,8-hexahydropyrene** is through the selective catalytic hydrogenation of pyrene.[2][3] The choice of catalyst and reaction conditions is crucial to achieve a high yield of the desired hexahydropyrene isomer.

2.1.1. Starting Material and Purification

The precursor for the synthesis is the polycyclic aromatic hydrocarbon, pyrene.[3] The purity of the starting pyrene is critical, as impurities can poison the catalyst and lead to the formation of

undesired byproducts.^[3] Common purification techniques for commercial pyrene include:


- Column Chromatography: Using adsorbents like Florisil, silica, or alumina.^{[3][9]}
- Desulfurization: Treatment with Raney® nickel to remove sulfur-containing impurities that can poison nickel-based catalysts.^[3]

2.1.2. Catalytic Hydrogenation

A common method involves the use of a modified skeleton nickel catalyst in a high-pressure reactor.^[2]

- Catalyst: Modified skeleton nickel.^[2]
- Reactor: Kettle type high-pressure reactor.^[2]
- Temperature: 50-170 °C.^[2]
- Pressure: 0.4-3 MPa.^[2]
- Reaction Time: 0.25-20 hours.^[2]
- Outcome: This method can achieve a raw material conversion rate of 100% with a yield of **1,2,3,6,7,8-hexahydropyrene** approaching 80%.^[2]

Alternatively, palladium on carbon (Pd/C) can be used as a catalyst, which may produce a mixture of **1,2,3,6,7,8-hexahydropyrene** and 4,5,9,10-tetrahydropyrene.^[3] The selectivity is influenced by hydrogen pressure, temperature, and reaction time.^[3] Another reported method for reduction is using sodium in 1-pentanol or isoamyl alcohol, which primarily yields **1,2,3,6,7,8-hexahydropyrene** that can be purified by crystallization from ethanol.^[9]

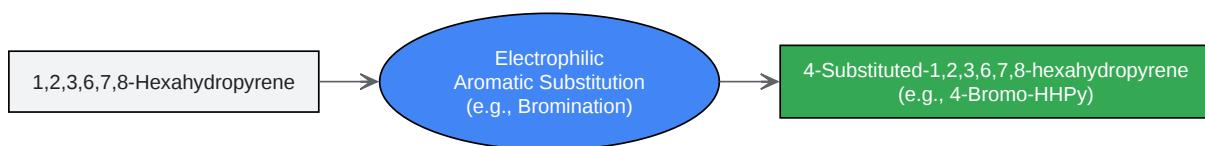
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,2,3,6,7,8-Hexahydropyrene**.

Analytical Methods

The analysis and identification of **1,2,3,6,7,8-hexahydropyrene** are typically performed using standard analytical techniques for organic compounds.

- Gas Chromatography (GC): A documented method for the analysis of this compound, used to separate it from other components in a mixture.[3]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. Electron ionization mass spectrometry (EI-MS) is a valuable technique for this purpose.[3]
- High-Performance Liquid Chromatography (HPLC): A widely used technique for the analysis of polycyclic aromatic hydrocarbons and their derivatives.[10]


Chemical Reactivity and Applications

The partially saturated structure of **1,2,3,6,7,8-hexahydropyrene**, with its isolated naphthalene-like aromatic core, leads to a more straightforward reactivity profile compared to

pyrene.[3]

Electrophilic Aromatic Substitution

While electrophilic aromatic substitution (EAS) on pyrene occurs at the 1, 3, 6, and 8 positions, direct monosubstitution can be difficult to control.[9] In **1,2,3,6,7,8-hexahydropyrene**, the reactivity is simplified, with a high regioselectivity for substitution at the 4-position of the aromatic core.[3] A key example is the bromination to produce 4-bromo-**1,2,3,6,7,8-hexahydropyrene**, a valuable synthetic intermediate.[3]

[Click to download full resolution via product page](#)

Caption: Electrophilic aromatic substitution of **1,2,3,6,7,8-Hexahydropyrene**.

Aromatization

1,2,3,6,7,8-Hexahydropyrene can be dehydrogenated (aromatized) back to the fully aromatic pyrene system. This is often achieved using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.[3]

Applications

1,2,3,6,7,8-Hexahydropyrene serves as an important intermediate in the synthesis of various fine chemicals.[2] Its controlled reactivity allows for the synthesis of specifically substituted pyrene derivatives.[3][9] These derivatives are of interest in materials science and medicinal research.[2] For instance, it has been used in the synthesis of novel pyrene-fused chromophores for use in high-efficiency electroluminescent (EL) devices.[6] It has also been utilized in the synthesis of compounds for studying DNA modification and other medical research substances.[2]

Safety Information

This compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only. It is not for medical or consumer use.^[4] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

1,2,3,6,7,8-Hexahydropyrene is a valuable and versatile chemical intermediate. Its well-defined properties and reactivity make it a key building block for the synthesis of a variety of substituted pyrene compounds with potential applications in materials science and biomedical research. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and analysis in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,6,7,8-HEXAHYDROPYRENE CAS#: 1732-13-4 [m.chemicalbook.com]
- 2. CN102190554A - Method for preparing 1,2,3,6,7,8-hexahydropyrene - Google Patents [patents.google.com]
- 3. 1,2,3,6,7,8-Hexahydropyrene | 1732-13-4 | Benchchem [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1,2,3,6,7,8-Hexahydropyrene | C16H16 | CID 74417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,6,7,8-HEXAHYDROPYRENE | 1732-13-4 [chemicalbook.com]
- 7. Pyrene, 1,2,3,6,7,8-hexahydro- [webbook.nist.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,2,3,6,7,8-Hexahydrypyrene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104253#1-2-3-6-7-8-hexahydrypyrene-cas-number-and-properties\]](https://www.benchchem.com/product/b104253#1-2-3-6-7-8-hexahydrypyrene-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com